

Spectroscopic Profile of (2-Amino-3,5-dibromophenyl)methanol: A Technical Guide

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Compound of Interest

Compound Name: (2-Amino-3,5-dibromophenyl)methanol

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This technical guide provides a comprehensive overview of the spectroscopic data for **(2-Amino-3,5-dibromophenyl)methanol**, a key impurity of the mucolytic agent Ambroxol, often referred to as Ambroxol Impurity A.^[1] The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses. This information is crucial for the identification, quantification, and control of this impurity in pharmaceutical preparations.

Spectroscopic Data Summary

The structural elucidation of **(2-Amino-3,5-dibromophenyl)methanol** is confirmed through the combined application of NMR, IR, and MS. The data presented here has been compiled from various sources and represents typical spectral characteristics of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Table 1: ¹H NMR Spectroscopic Data for **(2-Amino-3,5-dibromophenyl)methanol**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
Data not available in search results			

Table 2: ^{13}C NMR Spectroscopic Data for (2-Amino-3,5-dibromophenyl)methanol

Chemical Shift (δ) ppm	Assignment
Data not available in search results	

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule based on their vibrational frequencies.

Table 3: IR Spectroscopic Data for (2-Amino-3,5-dibromophenyl)methanol

Wavenumber (cm^{-1})	Interpretation
Data not available in search results	

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, aiding in its identification.

Table 4: Mass Spectrometry Data for (2-Amino-3,5-dibromophenyl)methanol

m/z	Interpretation
Data not available in search results	

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific instrument parameters may vary.

NMR Spectroscopy

Sample Preparation:

- Accurately weigh 5-10 mg of **(2-Amino-3,5-dibromophenyl)methanol**.
- Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.
- Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

Data Acquisition:

- Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- ¹H NMR: Standard proton NMR experiments are performed to determine the chemical shifts, multiplicities, and integrations of the hydrogen atoms.
- ¹³C NMR: Proton-decoupled ¹³C NMR experiments are conducted to identify the chemical shifts of the carbon atoms.

IR Spectroscopy

Sample Preparation (KBr Pellet Method):

- Thoroughly grind a small amount of **(2-Amino-3,5-dibromophenyl)methanol** with dry potassium bromide (KBr) in an agate mortar and pestle.
- The mixture should have a fine, consistent texture.
- Place a small amount of the mixture into a pellet press and apply pressure to form a thin, transparent pellet.

Data Acquisition:

- Instrument: A Fourier Transform Infrared (FTIR) spectrometer.
- The KBr pellet is placed in the sample holder of the spectrometer.
- The spectrum is recorded over the standard mid-IR range (typically 4000-400 cm^{-1}).

Mass Spectrometry

Sample Introduction and Ionization:

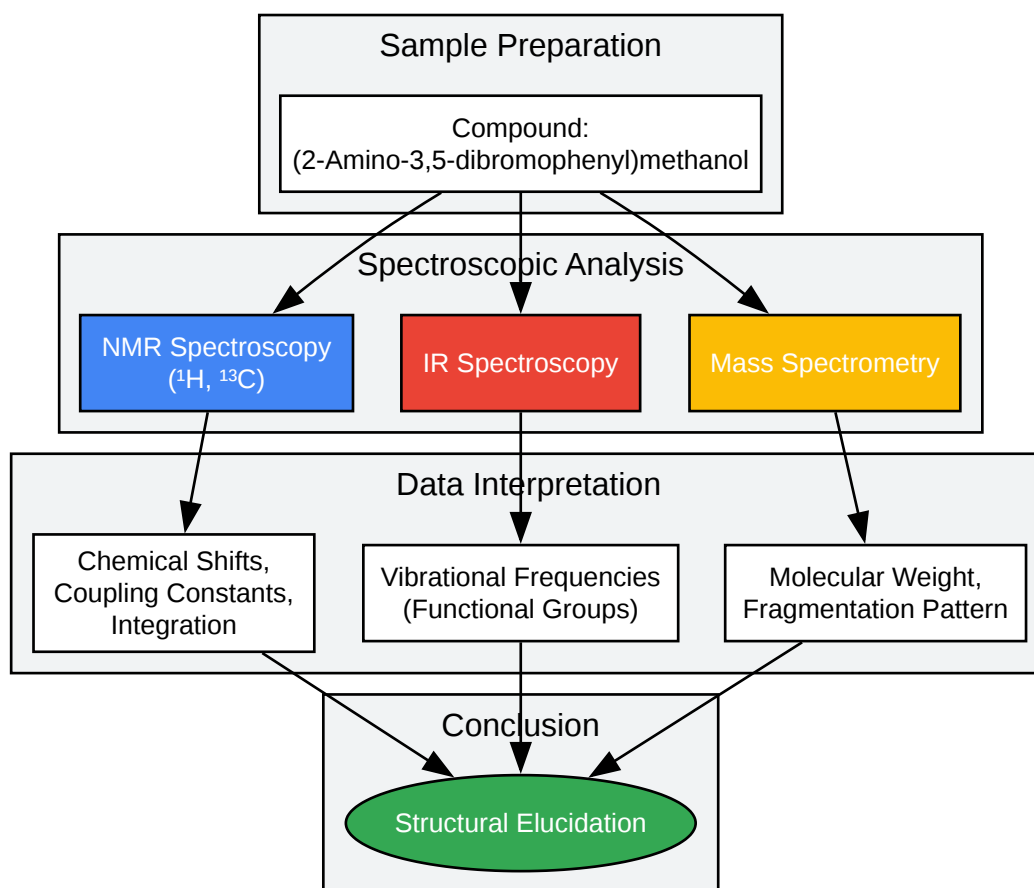
- The sample is introduced into the mass spectrometer, often via direct infusion or coupled with a chromatographic technique like HPLC.
- Electron Ionization (EI) or Electrospray Ionization (ESI) are common ionization techniques.

Data Acquisition:

- Instrument: A mass spectrometer (e.g., Quadrupole, Time-of-Flight).
- The instrument is set to scan over a relevant mass-to-charge (m/z) range to detect the molecular ion and its characteristic fragment ions.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like **(2-Amino-3,5-dibromophenyl)methanol**.



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Spectroscopic Analysis Workflow

Disclaimer: The specific quantitative data for NMR, IR, and MS of **(2-Amino-3,5-dibromophenyl)methanol** were not available in the provided search results. The tables are placeholders to be populated with experimental data. The experimental protocols are generalized and may need to be adapted for specific instrumentation and analytical requirements.

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References

- 1. Ambroxol EP Impurity A | 50739-76-9 | SynZeal [synzeal.com]
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